molecular formula C9H10O2 B14252753 (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione CAS No. 472975-02-3

(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione

Cat. No.: B14252753
CAS No.: 472975-02-3
M. Wt: 150.17 g/mol
InChI Key: IEBXBLFYIBAZNA-DBRKOABJSA-N
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Description

(1R,3R,6R,8R)-Tricyclo[4300~3,8~]nonane-4,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by oxidation to introduce the dione functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione is unique due to its specific tricyclic structure and the presence of the dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

472975-02-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(1R,3R,6R,8R)-tricyclo[4.3.0.03,8]nonane-4,5-dione

InChI

InChI=1S/C9H10O2/c10-8-6-2-4-1-5(6)3-7(4)9(8)11/h4-7H,1-3H2/t4-,5-,6-,7-/m1/s1

InChI Key

IEBXBLFYIBAZNA-DBRKOABJSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]3[C@H]1C[C@H]2C(=O)C3=O

Canonical SMILES

C1C2CC3C1CC2C(=O)C3=O

Origin of Product

United States

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